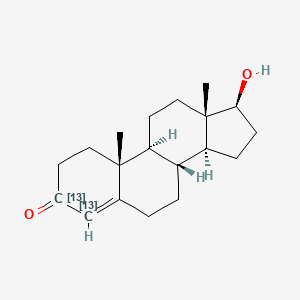
Testosterone-3,4-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Testosterone-3,4-13C2 is a stable isotope-labeled form of testosterone, where the carbon atoms at positions 3 and 4 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the metabolism, pharmacokinetics, and biochemical pathways of testosterone. The incorporation of carbon-13 isotopes allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Testosterone-3,4-13C2 typically involves the introduction of carbon-13 isotopes into the testosterone molecule. One common method is the chemical synthesis starting from labeled precursors. The process involves multiple steps, including the protection of functional groups, selective introduction of the isotopes, and subsequent deprotection and purification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and purity. The process may involve the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Testosterone-3,4-13C2 undergoes various chemical reactions similar to those of natural testosterone. These include:
Oxidation: Conversion to androstenedione or other oxidized derivatives.
Reduction: Formation of dihydrotestosterone (DHT) or other reduced forms.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in an appropriate solvent.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation: Androstenedione, 17-ketosteroids.
Reduction: Dihydrotestosterone, 5α-androstane derivatives.
Substitution: Halogenated testosterone derivatives, functionalized steroids.
Applications De Recherche Scientifique
Testosterone-3,4-13C2 is widely used in scientific research due to its labeled isotopes, which facilitate detailed studies in various fields:
Chemistry: Used in NMR spectroscopy and mass spectrometry to study the structure and dynamics of testosterone and its derivatives.
Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of testosterone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of testosterone in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents by providing insights into the behavior of testosterone under different conditions.
Mécanisme D'action
Testosterone-3,4-13C2 exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and regulate gene expression. This leads to the development and maintenance of male secondary sexual characteristics, muscle growth, and other physiological effects. The labeled isotopes do not alter the biological activity of testosterone but enable precise tracking and analysis of its molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Testosterone Enanthate: An esterified form of testosterone with a longer half-life.
Testosterone Cypionate: Another esterified variant with similar properties to testosterone enanthate.
Testosterone Propionate: A short-acting esterified form of testosterone.
Dihydrotestosterone (DHT): A potent androgen derived from testosterone through reduction.
Uniqueness: Testosterone-3,4-13C2 is unique due to its stable isotope labeling, which allows for detailed and precise studies of testosterone’s behavior and interactions. Unlike other forms of testosterone, it provides a powerful tool for researchers to investigate the metabolic and pharmacokinetic properties of testosterone without altering its biological activity.
Propriétés
Formule moléculaire |
C19H28O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i11+1,13+1 |
Clé InChI |
MUMGGOZAMZWBJJ-DCPTXTRFSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[13CH][13C](=O)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
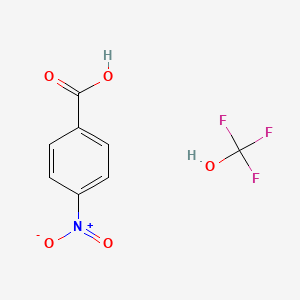
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
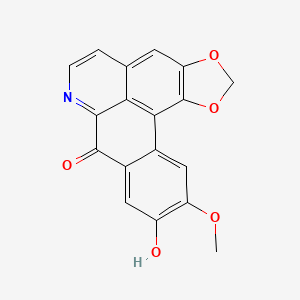

![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)

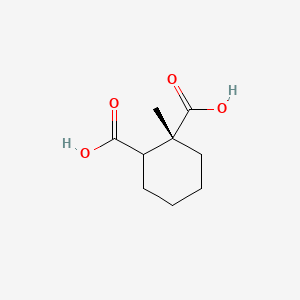
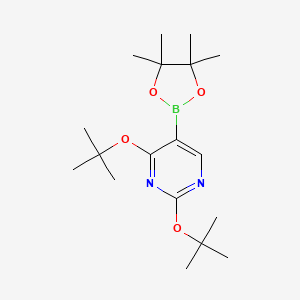
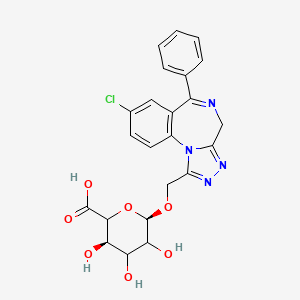
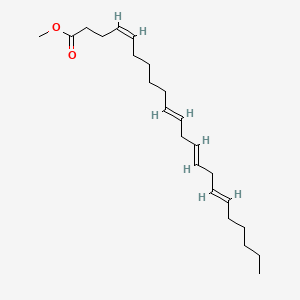
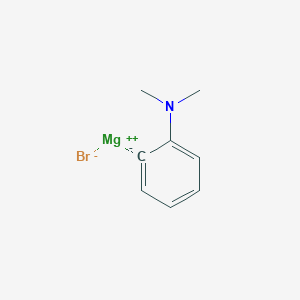
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
